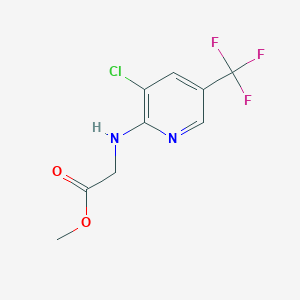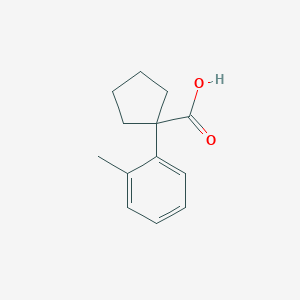
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid
Overview
Description
“1-(2-Methylphenyl)cyclopentane-1-carboxylic acid” is a research chemical with the CAS Number: 854414-95-2 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 1-(2-methylphenyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H16O2 . The InChI code for this compound is 1S/C13H16O2/c1-10-6-2-3-7-11(10)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 122-123 degrees Celsius . The compound has a topological polar surface area of 37.3 .Scientific Research Applications
Isostere for Carboxylic Acid Functional Group
1-(2-Methylphenyl)cyclopentane-1-carboxylic acid and related compounds have been studied for their potential as isosteres for the carboxylic acid functional group. The cyclopentane-1,3-dione unit, for instance, has been identified as an effective substitute for carboxylic acid, showing similar physical-chemical properties. This is significant in the design of thromboxane A2 prostanoid receptor antagonists, which are relevant in medicinal chemistry (Ballatore et al., 2011).
Conformational Analysis
The structural analysis of analogs of this compound, like 1-amino-2-phenylcyclopentane-1-carboxylic acid, has been conducted using DFT calculations. These studies provide insights into the conformational preferences and characteristics of these molecules, which is crucial for understanding their chemical behavior and potential applications (Casanovas et al., 2008).
Potential in Drug Design
Research has also evaluated cyclopentane-1,2-diones as potential surrogates of the carboxylic acid functional group in drug design. These compounds show promise as TP receptor antagonists, indicating their potential utility in therapeutic applications (Ballatore et al., 2014).
Acid Number Reduction in Cyclopentane Carboxylic Acid
Studies have explored the kinetics and reaction pathways of acid number reduction in cyclopentane carboxylic acid. This is particularly relevant in the context of removing total acid number (TAN) from naphthenic acids, a key aspect in petroleum refining (Mandal & Nagarajan, 2016).
Development of Trifluoromethylated Cyclic Building Blocks
Research into the synthesis and applications of derivatives of 1-(trifluoromethyl)cyclopent-3-enecarboxylic acid, closely related to this compound, has been conducted. These studies are focused on developing new trifluoromethylated cyclic building blocks for chemical synthesis (Grellepois et al., 2012).
Asymmetric Synthesis Studies
There's considerable research interest in the asymmetric synthesis of various stereoisomers of cyclopentane-1-carboxylate derivatives, which has implications in the development of enantioselective synthetic methods (Urones et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-(2-methylphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10-6-2-3-7-11(10)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMUWLDAHABBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
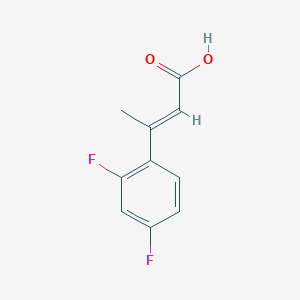
![[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414912.png)
![2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1414915.png)
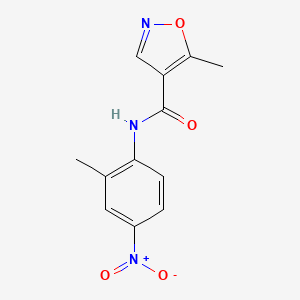
![1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414917.png)
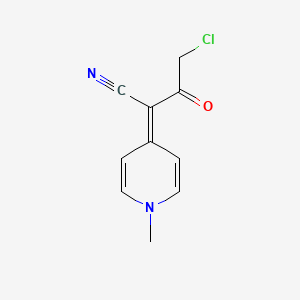
![3-methyl-5,6-dihydro-8H-isoxazolo[5,4-b]pyrano[4,3-e]pyridin-8-one](/img/structure/B1414921.png)
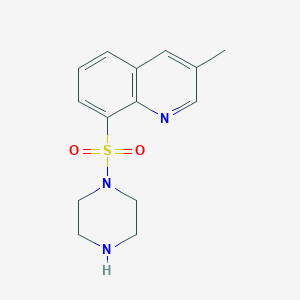

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)


